PD146176 Demonstrates Superior Antiproliferative Efficacy Compared to Selective COX-1, COX-2, 5-LOX, and 12-LOX Inhibitors in Melanoma Cells
In a direct head-to-head comparison in B16F10 mouse melanoma cells, PD146176 (a 15-LOX inhibitor) caused the strongest antiproliferation effect among a panel of selective inhibitors targeting COX-1 (acetylsalicylic acid), COX-2 (meloxicam), 5-LOX (MK-886, AA-861), and 12-LOX (baicalein) [1]. This superior efficacy was accompanied by cell cycle arrest in the G1 phase and a >50-fold increase in caspases 3/7 activity [1]. The study concluded that selective LOX inhibitors, particularly PD146176, have superior cytotoxic efficacy over selective COX inhibitors against B16F10 cells [1].
| Evidence Dimension | Antiproliferative efficacy |
|---|---|
| Target Compound Data | Strongest antiproliferation effect among all tested compounds; >50-fold increase in caspases 3/7 activity |
| Comparator Or Baseline | Acetylsalicylic acid (COX-1 inhibitor), meloxicam (COX-2 inhibitor), MK-886 (5-LOX inhibitor), AA-861 (5-LOX inhibitor), baicalein (12-LOX inhibitor) |
| Quantified Difference | PD146176 was the most potent, though specific IC50 values for each compound were not reported in the abstract; the >50-fold increase in caspase activity is a specific metric for PD146176. |
| Conditions | B16F10 mouse melanoma cell line; SRB and MTT assays for proliferation; chemiluminescent assay for caspase activity |
Why This Matters
For researchers studying melanoma or cancer cell proliferation, this evidence demonstrates that PD146176 is the most effective tool among common LOX/COX inhibitors to induce growth arrest and apoptosis in this model, justifying its selection over alternatives like baicalein or MK-886.
- [1] Da-Costa-Rocha, I., & Prieto, J. M. (2021). In Vitro Effects of Selective COX and LOX Inhibitors and Their Combinations with Antineoplastic Drugs in the Mouse Melanoma Cell Line B16F10. International Journal of Molecular Sciences, 22(12), 6498. View Source
